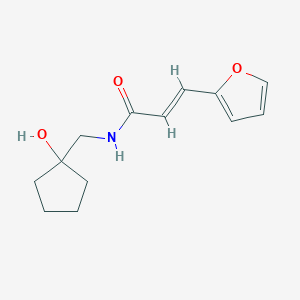

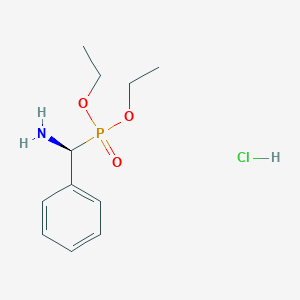

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide, also known as HET0016, is a chemical compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in 2002 and has since been studied for its effects on various physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Hydrogenation to 2,5-bis-(hydroxymethyl)furan (BHMF)

The hydrogenation of 5-hydroxymethylfurfural (HMF) to BHMF is a significant application. Researchers have achieved complete conversion and high selectivity (98.9%) using Pt/MCM-41 as a catalyst in a neutral aqueous medium. Remarkably, this reaction occurs at a low temperature (35 °C) and moderate hydrogen pressure (0.8 MPa) within just 2 hours .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

FDCA has garnered attention as a platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA). Electrochemical oxidation of HMF (HMF-EOR) provides an efficient route to produce FDCA. Non-noble metal-based electrocatalysts convert HMF into FDCA under appropriate potential and ambient temperature. This method offers a greener alternative for synthesizing FDCA, which is essential for sustainable polymer production, such as polyethylene-2,5-furandicarboxylate (PEF) .

Plant Chemical Defense via Controlled Hydroxylation

Interestingly, controlled hydroxylation of terpenoid compounds can enhance plant chemical defense mechanisms without introducing self-toxicity. While this specific compound may not be directly mentioned, similar principles apply to its hydroxylation reactions. The ability to modulate plant defense responses opens avenues for agricultural and ecological applications .

Blue Fluorescent Emissive Materials

Although not directly related to the compound, research on novel 9,10-di(naphthalen-2-yl)anthracene derivatives highlights the importance of aromatic groups in designing blue fluorescent materials. Such materials find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Total Synthesis of Natural Products

Researchers have employed divergent synthetic strategies to achieve the total synthesis of various natural products, including Cyrneine A and B, Glaucopine C, (-)-Hamigeran B, and (-)-4-Bromohamigeran B. While these specific compounds differ from our target, the synthetic approaches and strategies are relevant .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPWCOKHDFHKQT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)

![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)